molecular formula C33H40O20 B12370939 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

Cat. No.: B12370939
M. Wt: 756.7 g/mol
InChI Key: PRAMLMJWCYDPOF-PETAPGENSA-N
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Description

The compound 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one is a complex organic molecule. This compound is characterized by multiple hydroxyl groups and a chromen-4-one core, making it a polyhydroxyflavonoid. Such compounds are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including glycosylation and hydroxylation reactions. The starting materials are often simple sugars and phenolic compounds. The reaction conditions usually require the presence of catalysts and specific temperature controls to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale glycosylation reactions, utilizing biocatalysts or chemical catalysts to achieve high yields and purity. The process would be optimized for cost-effectiveness and scalability, ensuring that the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used in the presence of bases like pyridine or triethylamine.

Major Products

The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study glycosylation and hydroxylation reactions.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2.

    Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another polyhydroxyflavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: A flavonoid with a similar structure but different hydroxylation pattern.

    Rutin: A glycosylated flavonoid with similar biological activities.

Uniqueness

The unique combination of multiple hydroxyl groups and the specific glycosylation pattern in this compound distinguishes it from other similar compounds. This unique structure may contribute to its specific biological activities and potential therapeutic applications.

Properties

Molecular Formula

C33H40O20

Molecular Weight

756.7 g/mol

IUPAC Name

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C33H40O20/c1-9-19(38)23(42)26(45)31(47-9)49-12-6-15(37)18-16(7-12)50-28(11-3-4-13(35)14(36)5-11)29(22(18)41)52-33-30(25(44)20(39)10(2)48-33)53-32-27(46)24(43)21(40)17(8-34)51-32/h3-7,9-10,17,19-21,23-27,30-40,42-46H,8H2,1-2H3/t9-,10-,17+,19-,20-,21+,23+,24-,25+,26+,27+,30+,31-,32-,33-/m0/s1

InChI Key

PRAMLMJWCYDPOF-PETAPGENSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O

Origin of Product

United States

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